molecular formula C16H22FN5O3S B2641020 1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide CAS No. 2034438-70-3

1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2641020
CAS No.: 2034438-70-3
M. Wt: 383.44
InChI Key: VTPKKORPTFXMDH-HDJSIYSDSA-N
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Description

1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide is a synthetic chemical reagent designed for research applications. This compound features a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core, a scaffold recognized in medicinal chemistry for its potential as a versatile pharmacophore. The structure is further functionalized with a trans -4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl group, which may influence its physicochemical properties and biological interactions. Pyrazole-sulfonamide hybrids are a subject of significant interest in scientific research due to their diverse reported biological activities. Studies on related structural analogues have investigated their potential as antiproliferative agents and as inhibitors of key metabolic enzymes such as carbonic anhydrases and cholinesterases (ChEs) . These enzymes are important targets in research areas spanning oncology, neurodegenerative diseases like Alzheimer's, and glaucoma . The incorporation of the fluoropyrimidine moiety may contribute to these activities by mimicking native biochemical structures, potentially enhancing binding affinity or modulating electronic properties. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and potential applications of this compound.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O3S/c1-10-15(11(2)22(3)20-10)26(23,24)21-13-4-6-14(7-5-13)25-16-18-8-12(17)9-19-16/h8-9,13-14,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKKORPTFXMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the three methyl groups.

    Cyclohexyl Ring Substitution: The cyclohexyl ring can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrazole derivative.

    Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be attached through an etherification reaction, where the hydroxyl group of the cyclohexyl ring reacts with a fluoropyrimidine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and fluoropyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on this specific compound are absent in the provided evidence, comparisons can be drawn to structurally related sulfonamides and pyrazole derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Potential Activity/Properties Reference(s)
Target Compound Pyrazole-sulfonamide 1,3,5-trimethyl; (1r,4r)-cyclohexyl-5-fluoropyrimidine Hypothesized kinase inhibition, enhanced stability due to fluorination and stereochemistry -
N-Substituted Pyrazoline Compounds (1–4) Pyrazoline 4-fluorophenyl, 4-bromophenyl, acetyl/propanoyl groups Structural analogs used in crystallography; no direct bioactivity reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide Fluoro-chromenyl, methylbenzenesulfonamide Anticancer activity (PDK1 inhibition); MP: 175–178°C, Mass: 589.1 (M++1)
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide Difluoromethyl, nitro-pyrazole propyl chain Potential antimicrobial/anti-inflammatory agent; nitro group may enhance reactivity

Key Observations

Pyrazole Core Modifications: The target compound’s 1,3,5-trimethyl substitution on the pyrazole ring contrasts with nitro or difluoromethyl groups in analogs like the compound from . The sulfonamide group in the target compound is directly linked to a cyclohexyl-fluoropyrimidine, whereas analogs in and feature chromenyl or nitro-pyrazole chains. This difference may influence solubility and membrane permeability.

Fluorinated Moieties :

  • The 5-fluoropyrimidine group in the target compound mirrors the fluorinated chromenyl group in , which is associated with improved metabolic stability and enzyme inhibition (e.g., kinase targets). Fluorination often enhances lipophilicity and bioavailability .

Stereochemical Considerations :

  • The (1r,4r)-cyclohexyl configuration in the target compound introduces stereochemical specificity absent in planar analogs like those in . This could confer selectivity for chiral enzyme pockets or reduce off-target effects.

Thermal and Mass Properties :

  • While the target compound’s melting point and mass are undocumented, the analog in (MP: 175–178°C, Mass: 589.1) suggests that fluorinated sulfonamides with aromatic systems exhibit moderate thermal stability and high molecular weights.

Hypothetical Activity and Limitations

  • However, the absence of a chromenyl or fused heterocyclic system (as in ) may reduce potency.
  • Antimicrobial Activity : Methyl and fluorinated groups in pyrazole-sulfonamides are common in antimicrobial agents (e.g., ), but the cyclohexyl-fluoropyrimidine chain may limit bacterial membrane penetration.
  • Synthetic Challenges : The stereospecific cyclohexyl linkage and fluoropyrimidine coupling could complicate synthesis compared to simpler analogs in .

Biological Activity

1,3,5-trimethyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole ring, a sulfonamide group, and a fluoropyrimidine moiety. The molecular formula is C16H22FN3O3SC_{16}H_{22}FN_3O_3S, with a molecular weight of 363.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of substituents such as the fluoropyrimidine and cyclohexyl groups. Specific methodologies may vary but often utilize standard organic synthesis techniques including condensation reactions and functional group modifications.

Antiproliferative Effects

Research indicates that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, compounds structurally related to this compound have shown promising results:

  • Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer).
  • IC50 Values : Related compounds have demonstrated IC50 values ranging from 0.076 to 0.12 µM against these cell lines, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their biological effects often involves the disruption of microtubule dynamics. Studies have shown that certain pyrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells:

  • Tubulin Interaction : Compounds similar to this compound bind to the colchicine site on tubulin, disrupting microtubule formation .

Insecticidal Activity

In addition to anticancer properties, pyrazole-containing compounds have been evaluated for their insecticidal activities:

CompoundTarget PestConcentration (µg/mL)Mortality (%)
8mTetranychus cinnabarinus40070
8iPlutella xylostella200100
8pAphis craccivora200Moderate

These results demonstrate that some derivatives possess moderate to good acaricidal and insecticidal activities against agricultural pests .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

  • Antiproliferative Study : A study synthesized various pyrazole analogues and assessed their effects on cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutics .
  • Insecticidal Evaluation : Another investigation focused on the insecticidal properties of novel pyrazole derivatives against common agricultural pests. The results indicated high mortality rates at specific concentrations, suggesting potential use in pest control .

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